molecular formula C19H17FN2O3 B14991149 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

Cat. No.: B14991149
M. Wt: 340.3 g/mol
InChI Key: WLBSIUICBXSHID-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxazole ring, and a propoxybenzamide moiety. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base can yield the corresponding oxime, which can then be cyclized to form the oxazole ring.

    Introduction of the Propoxybenzamide Moiety: The propoxybenzamide moiety can be introduced through a coupling reaction. This can be achieved by reacting 3-propoxybenzoic acid with the oxazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the fluorophenyl group contributes to its stability and bioactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C19H17FN2O3/c1-2-10-24-16-5-3-4-14(11-16)19(23)21-18-12-17(22-25-18)13-6-8-15(20)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,23)

InChI Key

WLBSIUICBXSHID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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